molecular formula C16H18N4O2S2 B10891604 1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10891604
M. Wt: 362.5 g/mol
InChI Key: IXJMUWIEZMTTAG-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring, a thiazole moiety, and a sulfonamide group

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative of the pyrazole-thiazole intermediate with sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common reagents and conditions include acidic or basic environments, organic solvents, and catalysts. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 2-PHENYL-1,3-THIAZOL-4-YL METHYL SULFONAMIDE

Compared to these compounds, 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combined structural features, which may confer distinct bioactivity and chemical reactivity.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H18N4O2S2/c1-3-20-10-15(12(2)19-20)24(21,22)17-9-14-11-23-16(18-14)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3

InChI Key

IXJMUWIEZMTTAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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